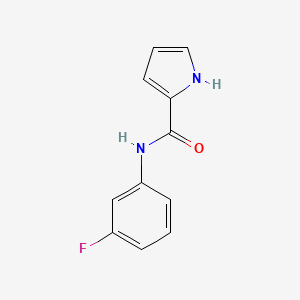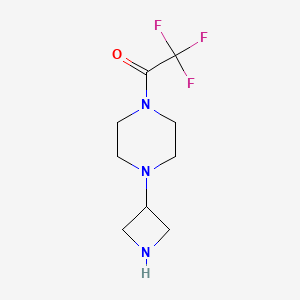
1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone
Descripción general
Descripción
1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone is a synthetic compound characterized by its unique structure, which includes an azetidine ring, a piperazine ring, and a trifluoroethanone moiety
Métodos De Preparación
The synthesis of 1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring is synthesized through cyclization reactions.
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions.
Trifluoroethanone Addition:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Análisis De Reacciones Químicas
1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity .
Comparación Con Compuestos Similares
1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone can be compared with similar compounds, such as:
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride: This compound shares structural similarities but differs in its pyrimidine moiety, leading to distinct chemical and biological properties.
(4-(Azetidin-3-yl)piperazin-1-yl)(phenyl)methanone hydrochloride: Another structurally related compound with a phenyl group, which influences its reactivity and applications.
The uniqueness of this compound lies in its trifluoroethanone group, which imparts specific chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .
Propiedades
Fórmula molecular |
C9H14F3N3O |
|---|---|
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H14F3N3O/c10-9(11,12)8(16)15-3-1-14(2-4-15)7-5-13-6-7/h7,13H,1-6H2 |
Clave InChI |
NIKZMPSTOUQDQL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2CNC2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
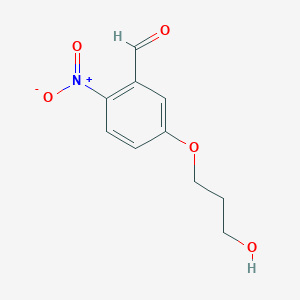
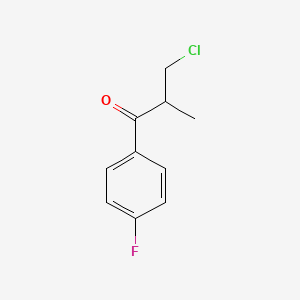
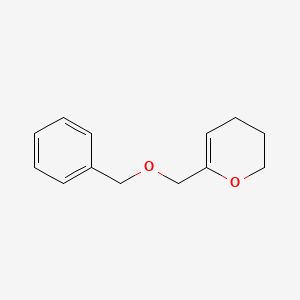
![6-Methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8680643.png)
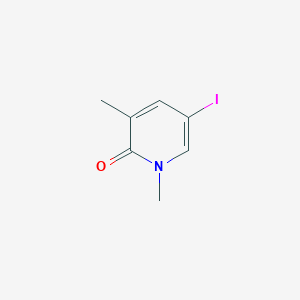
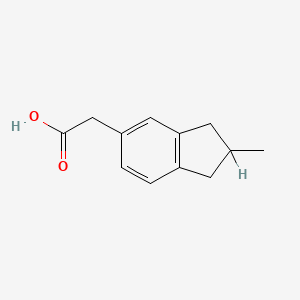
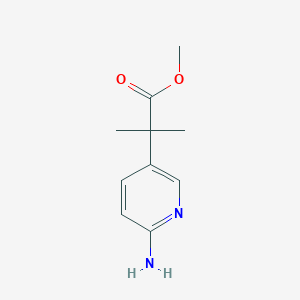
![2-{4-[(3S)-1-(tert-butoxycarbonyl)piperidin-3-yl]phenyl}-2H-indazole-7-carboxylic acid](/img/structure/B8680659.png)
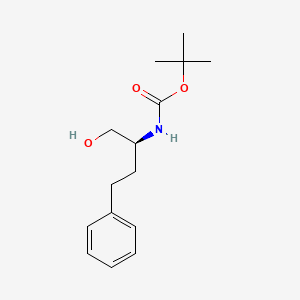
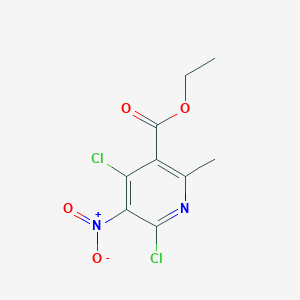
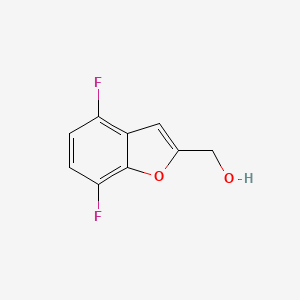
![Hexahydrofuro[2,3-b]furan](/img/structure/B8680694.png)
